molecular formula C14H19NO4 B13025949 (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

Katalognummer: B13025949
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: OAQJUVKEWIMVQV-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid is an organic compound with a complex structure that includes a pentanoic acid backbone, a methyl group, and a phenylmethoxycarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid typically involves multiple steps, starting with the preparation of the pentanoic acid backbone. The phenylmethoxycarbonyl group is then introduced through a series of reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency and minimize waste, making the production process more sustainable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid include other amino acid derivatives and compounds with similar functional groups, such as:

  • (2R)-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
  • (2R)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid
  • (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the unique combination of functional groups. This gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

InChI

InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)/t12-/m1/s1

InChI-Schlüssel

OAQJUVKEWIMVQV-GFCCVEGCSA-N

Isomerische SMILES

CCC[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Kanonische SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.